1-Cyano-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine
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Overview
Description
1-Cyano-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its role in biochemical research, particularly in the synthesis of conjugate vaccines and other biochemical reagents.
Preparation Methods
The synthesis of 1-Cyano-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine typically involves multiple steps, including the reaction of specific precursors under controlled conditions. One common method involves the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with cyanamide in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents such as acetonitrile to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Cyano-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyano-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyano-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine involves its ability to activate polysaccharides by reacting with carbohydrate hydroxyl groups at specific pH levels (7-9) . This activation facilitates the conjugation of polysaccharides with proteins, which is essential for the development of conjugate vaccines. The stability and reactivity of the compound are highly pH-dependent, and maintaining the correct pH is crucial for reproducible activation .
Comparison with Similar Compounds
1-Cyano-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine can be compared with other cyanylation reagents such as:
1-Cyano-4-dimethylaminopyridinium tetrafluoroborate: This compound is also used as a cyanylation reagent for protein sulfhydryl groups and in the preparation of protein-polysaccharide conjugates.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Another reagent used for similar purposes, particularly in the conjugation of proteins and polysaccharides.
The uniqueness of this compound lies in its specific reactivity and stability under various pH conditions, making it a versatile and valuable reagent in biochemical research.
Properties
IUPAC Name |
1-cyano-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N8O/c1-15(2)6-12-7(14-8(13-6)17-3)16(4-9)5(10)11/h1-3H3,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCYKUHKSJVIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OC)N(C#N)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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